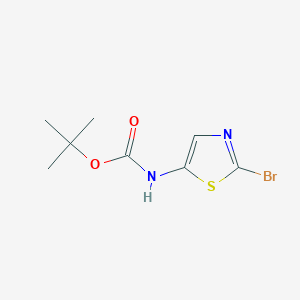

tert-Butyl (2-bromothiazol-5-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl (2-bromothiazol-5-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-bromothiazol-5-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-bromo-1,3-thiazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-5-4-10-6(9)14-5/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTQRJCFSNCPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677257 | |

| Record name | tert-Butyl (2-bromo-1,3-thiazol-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094070-77-5 | |

| Record name | tert-Butyl (2-bromo-1,3-thiazol-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-bromo-1,3-thiazol-5-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (2-bromothiazol-5-yl)carbamate CAS 1094070-77-5 properties

An In-depth Technical Guide to tert-Butyl (2-bromothiazol-5-yl)carbamate (CAS 1094070-77-5): A Keystone Building Block for Modern Drug Discovery

Introduction: The Strategic Value of a Bifunctional Heterocycle

tert-Butyl (2-bromothiazol-5-yl)carbamate is a specialized heterocyclic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its structure is deceptively simple, yet it offers a powerful combination of features: a thiazole core, a synthetically versatile bromine atom, and a protected amine. This trifecta of functionality makes it a strategically designed building block for constructing complex molecular architectures, particularly those targeting biological systems.[2]

The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates, prized for its rigid structure and ability to participate in hydrogen bonding.[3] The bromine atom at the 2-position serves as a reactive handle, primarily for transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents.[1] Concurrently, the tert-butoxycarbonyl (Boc) protected amine at the 5-position provides a stable, yet readily cleavable, nitrogen nucleophile. This orthogonal reactivity allows chemists to perform sequential, site-selective modifications, a cornerstone of modern synthetic strategy in drug development. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, its key reactions, and its application in the synthesis of biologically active molecules.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. These properties dictate storage, handling, and reaction conditions.

Physicochemical Data Summary

The key quantitative data for tert-Butyl (2-bromothiazol-5-yl)carbamate are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1094070-77-5 | [4][5] |

| Molecular Formula | C₈H₁₁BrN₂O₂S | [4][5] |

| Molecular Weight | 279.15 g/mol | [4][5] |

| Appearance | White to yellow solid | [5] |

| Boiling Point | 294 °C | [5] |

| Density | 1.574 g/cm³ | [5] |

| Flash Point | 131 °C | [5] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | 2-8 °C under an inert atmosphere | [5][6] |

| InChI Key | DXTQRJCFSNCPMD-UHFFFAOYSA-N | [5] |

Spectroscopic Characterization

While comprehensive spectral data is often proprietary to suppliers, a typical ¹H NMR spectrum is available for reference.[7] Based on the molecule's structure, the expected spectroscopic signatures are:

-

¹H NMR: A singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A singlet for the thiazole ring proton (at the C4 position) would appear further downfield. A broad singlet for the N-H proton of the carbamate is also expected.

-

¹³C NMR: Resonances for the quaternary and methyl carbons of the Boc group, as well as three distinct signals for the carbons of the thiazole ring. The carbon bearing the bromine atom (C2) would be significantly influenced by the halogen's electronic effect.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks, with roughly equal intensity, due to the presence of the bromine-79 and bromine-81 isotopes.

Analytical data, including HPLC and LC-MS, are typically provided by suppliers to confirm purity and identity.[4][6][8]

Part 2: Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides insight into its stability and potential impurities. The most logical and industrially scalable approach is the protection of the primary amine of 2-bromo-5-aminothiazole using di-tert-butyl dicarbonate (Boc₂O).

Conceptual Synthesis Pathway

The causality behind this experimental choice is rooted in efficiency and selectivity. 2-bromo-5-aminothiazole serves as the readily available starting material. The Boc group is an ideal protecting group for the amine because it is stable to a wide range of reaction conditions (e.g., organometallic reagents used in cross-coupling) but can be removed under mild acidic conditions that typically do not affect other parts of the molecule. Boc₂O is the reagent of choice as it is easy to handle and its byproducts (t-butanol and CO₂) are volatile and easily removed. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the acidic proton generated during the reaction, driving it to completion.

Caption: Synthetic workflow for tert-Butyl (2-bromothiazol-5-yl)carbamate.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-bromo-5-aminothiazole (1.0 eq). Dissolve it in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF, approx. 0.1 M concentration).

-

Addition of Reagents: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes. In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in the same solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield the highly pure final product.

-

Validation: The final product's identity and purity should be confirmed by ¹H NMR, LC-MS, and melting point analysis.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the orthogonal reactivity of its two key functional groups. A chemist can choose to either functionalize the C-Br bond first or deprotect the amine, enabling divergent synthetic pathways.

Caption: Divergent synthetic pathways from the core molecule.

Pathway A: C-Br Bond Functionalization

The C-Br bond at the 2-position is a prime site for forming new bonds via transition-metal catalysis. This is the most common strategy employed.

-

Suzuki Coupling: Reacting with boronic acids or esters in the presence of a palladium catalyst and a base introduces aryl or vinyl groups.

-

Sonogashira Coupling: Using a terminal alkyne with a palladium/copper co-catalyst system attaches alkynyl moieties.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond, coupling primary or secondary amines to the thiazole ring.

-

Heck Coupling: Forms C-C bonds with alkenes.

The Boc-protected amine remains intact under these conditions, allowing for its deprotection and subsequent functionalization in a later step.

Pathway B: N-Boc Deprotection

To access the 5-amino group, the Boc protecting group is selectively removed.

-

Mechanism: This is typically achieved under acidic conditions, using reagents like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in dioxane or methanol. The acid protonates the carbamate, which then fragments to release the free amine, isobutylene, and carbon dioxide.

-

Synthetic Utility: The resulting 2-bromo-5-aminothiazole is a valuable intermediate itself. The newly liberated amine can undergo a host of reactions, including:

-

Acylation: Formation of amides with acyl chlorides or carboxylic acids.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Part 4: Applications in Medicinal Chemistry

The 2-aminothiazole motif is a cornerstone in the design of kinase inhibitors. Kinases are critical cell signaling proteins that are frequently dysregulated in diseases like cancer. Many kinase inhibitors feature a heterocyclic core that binds to the "hinge region" of the kinase's ATP-binding pocket.

For example, a documented application of related aminothiazoles is in the synthesis of Aurora kinase inhibitors.[9] Aurora kinases are crucial for cell division, and their inhibition is a validated anti-cancer strategy. In a hypothetical synthetic campaign, tert-butyl (2-bromothiazol-5-yl)carbamate could be used as follows:

-

Step 1 (Suzuki Coupling): The bromine at C2 is coupled with a specific aryl boronic acid to install a key pharmacophoric element designed to interact with one side of the kinase binding pocket.

-

Step 2 (Boc Deprotection): The Boc group is removed with TFA to expose the 5-amino group.

-

Step 3 (Amide Coupling): The free amine is coupled with another functionalized carboxylic acid to build out the other side of the inhibitor, often a "solubilizing" group that improves the compound's pharmaceutical properties.

This modular approach allows for the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety. The compound is classified as a warning-level hazard.

GHS Hazard Information

| Code | Hazard Statement | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Serious eye damage/irritation |

| H332 | Harmful if inhaled | Acute toxicity, inhalation |

| H335 | May cause respiratory irritation | Specific target organ toxicity |

Source: Sigma-Aldrich

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.[10] Avoid dust formation.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere like argon or nitrogen to prevent degradation.[5]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse with water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[10]

Conclusion

tert-Butyl (2-bromothiazol-5-yl)carbamate (CAS 1094070-77-5) is more than a simple chemical reagent; it is a sophisticated synthetic tool. Its value is derived from the strategically placed, orthogonally reactive functional groups—the C-Br bond and the Boc-protected amine—on a biologically relevant thiazole scaffold. This design allows researchers and drug development professionals to execute complex, multi-step syntheses in a controlled and modular fashion. A comprehensive understanding of its properties, synthesis, and reactivity empowers chemists to leverage this building block to its full potential, accelerating the discovery of novel therapeutics.

References

-

ChemSrc. tert-butyl 2-bromothiazol-5-ylcarbamate | 1094070-77-5. [Link]

-

Capot Chemical. MSDS of tert-Butyl (5-bromothiazol-4-yl)carbamate. [Link]

-

LookChem. tert-Butyl(2-bromothiazol-5-yl)carbamate CAS NO.1094070-77-5. [Link]

-

PubChem. tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate. [Link]

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)

-

PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

PubChem. tert-Butyl N-(2-bromoethyl)carbamate. [Link]

-

Pharmaffiliates. CAS No : 39684-80-5 | Product Name : tert-Butyl (2-bromoethyl)carbamate. [Link]

-

National Institutes of Health (NIH). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

-

National Institute of Standards and Technology (NIST). tert-Butyl carbamate - the NIST WebBook. [Link]

-

PubChem. tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate. [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

Sources

- 1. CAS 1094070-77-5: tert-butyl 2-bromothiazol-5-ylcarbamate [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 1094070-77-5 | Tert-butyl 2-bromothiazol-5-ylcarbamate - Synblock [synblock.com]

- 5. 1094070-77-5 CAS MSDS (tert-butyl 2-bromothiazol-5-ylcarbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1094070-77-5|tert-Butyl (2-bromothiazol-5-yl)carbamate|BLD Pharm [bldpharm.com]

- 7. tert-butyl 2-bromothiazol-5-ylcarbamate(1094070-77-5) 1H NMR spectrum [chemicalbook.com]

- 8. 1094070-77-5 | tert-Butyl (2-bromothiazol-5-yl)carbamate | Bromides | Ambeed.com [ambeed.com]

- 9. mdpi.com [mdpi.com]

- 10. capotchem.com [capotchem.com]

A-Z Guide to the Synthesis of tert-Butyl (2-bromothiazol-5-yl)carbamate: A Key Pharmaceutical Building Block

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-bromothiazol-5-yl)carbamate, a critical intermediate in the development of numerous pharmaceutical agents. The core of this process is the chemoselective N-tert-butyloxycarbonylation (Boc protection) of 2-amino-5-bromothiazole. This document will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss process optimization and safety considerations. The information presented herein is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical guidance for the successful execution of this pivotal synthesis.

Introduction: The Strategic Importance of a Brominated Thiazole Intermediate

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. When functionalized with a bromine atom and a protected amine, as in tert-butyl (2-bromothiazol-5-yl)carbamate (CAS 1094070-77-5), it becomes a versatile building block for constructing complex molecular architectures.[1][2] The bromine at the 2-position serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the Boc-protected amine at the 5-position allows for subsequent deprotection and amide bond formation or other nucleophilic additions.[3]

This dual functionality makes it an indispensable intermediate in the synthesis of targeted therapies, particularly kinase inhibitors used in oncology.[3] The Boc protecting group is ideal for this role due to its stability in a wide range of reaction conditions and its clean, efficient removal under acidic conditions.[4][5]

Synthetic Strategy and Reaction Mechanism

The most direct and widely adopted method for synthesizing tert-butyl (2-bromothiazol-5-yl)carbamate is the reaction of 2-amino-5-bromothiazole with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4][6] This reaction is a classic example of nucleophilic acyl substitution.

Mechanism of Boc Protection:

-

Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of 2-amino-5-bromothiazole acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[5]

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling a tert-butyloxycarbonyl group as a leaving group. This leaving group is unstable and readily decomposes.

-

Deprotonation and Decomposition: A base, which can be a dedicated reagent like triethylamine or even another molecule of the starting amine, removes the proton from the newly acylated nitrogen. The unstable leaving group (tert-butoxycarboxylic anhydride) breaks down into the stable byproducts carbon dioxide (CO₂) and tert-butanol.[5]

The presence of a base is crucial to neutralize the protonated carbamate product and drive the reaction to completion.

Detailed Experimental Protocol

This protocol is a synthesized representation from established procedures for Boc protection of amines.[6][7] Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Wt. | Molar Equiv. | Notes |

| 2-Amino-5-bromothiazole | 7752-82-1 | 179.03 g/mol | 1.0 | Starting material. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 g/mol | 1.1 - 1.2 | Boc protecting agent. |

| Triethylamine (TEA) or DIEA | 121-44-8 | 101.19 g/mol | 1.2 - 1.5 | Base catalyst. |

| Dichloromethane (DCM) or THF | 75-09-2 | 84.93 g/mol | - | Anhydrous reaction solvent. |

| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 g/mol | - | For aqueous workup. |

| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 g/mol | - | For aqueous workup. |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 g/mol | - | Drying agent. |

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromothiazole (1.0 eq).

-

Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Addition: Add triethylamine (1.2-1.5 eq) to the solution and stir.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the addition of Boc anhydride.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1-1.2 eq) in a small amount of the reaction solvent and add it dropwise to the cooled, stirring solution over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Workup:

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash sequentially with water and then brine.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. It can be purified by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or by flash column chromatography on silica gel to yield the pure tert-butyl (2-bromothiazol-5-yl)carbamate.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis process.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 1094070-77-5: tert-butyl 2-bromothiazol-5-ylcarbamate [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

tert-Butyl (2-bromothiazol-5-yl)carbamate molecular weight and formula

An In-Depth Technical Guide to tert-Butyl (2-bromothiazol-5-yl)carbamate: Synthesis, Application, and Protocol

Executive Summary

tert-Butyl (2-bromothiazol-5-yl)carbamate is a pivotal synthetic intermediate in medicinal chemistry and drug discovery. Its structure is strategically designed for sequential, regioselective functionalization, making it a valuable building block for complex heterocyclic molecules. The compound features a thiazole core, a versatile bromine atom at the 2-position, and a tert-butyloxycarbonyl (Boc)-protected amine at the 5-position. This arrangement allows for palladium-catalyzed cross-coupling reactions at the C2-bromo position while the C5-amino group remains masked. Subsequent deprotection under acidic conditions reveals the amine for further modification, such as amide bond formation. This inherent chemical orthogonality is crucial for the efficient synthesis of polysubstituted thiazole derivatives, which are prominent scaffolds in a variety of therapeutic agents, particularly protein kinase inhibitors.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its strategic application in multi-step organic synthesis for drug development professionals.

Chemical Identity and Physicochemical Properties

tert-Butyl (2-bromothiazol-5-yl)carbamate is a white to yellow solid at room temperature. Its identity is defined by the CAS Number 1094070-77-5.[3][4] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1094070-77-5 | , |

| Molecular Formula | C₈H₁₁BrN₂O₂S | |

| Molecular Weight | 279.15 g/mol | |

| Appearance | White to Yellow Solid | |

| Boiling Point | 294 °C (Predicted) | |

| Density | 1.574 g/cm³ (Predicted) | |

| Storage | 2-8 °C, under inert atmosphere | |

| InChI Key | DXTQRJCFSNCPMD-UHFFFAOYSA-N |

Synthesis Protocol: N-Boc Protection of 2-Bromo-5-aminothiazole

The synthesis of tert-butyl (2-bromothiazol-5-yl)carbamate is most commonly achieved via the N-protection of the corresponding amine, 2-bromo-5-aminothiazole, using di-tert-butyl dicarbonate (Boc₂O).

Mechanistic Rationale

The Boc protection of an amine is a standard and robust transformation in organic synthesis. The mechanism involves the nucleophilic attack of the primary amine onto one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the stable carbamate, with tert-butanol and carbon dioxide as byproducts. A mild base, such as triethylamine (NEt₃) or sodium bicarbonate, is often used to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.[5] Tetrahydrofuran (THF) is a common solvent as it effectively dissolves both the amine starting material and the Boc anhydride.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of tert-Butyl (2-bromothiazol-5-yl)carbamate.

Step-by-Step Methodology

Reagents & Equipment:

-

2-bromo-5-aminothiazole (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

-

Triethylamine (NEt₃, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc), Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, standard glassware

-

Rotary evaporator

-

Flash chromatography system (Silica gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-bromo-5-aminothiazole (1.0 eq) in anhydrous THF.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq). Subsequently, add triethylamine (1.2 eq) dropwise at room temperature.[5]

-

Reaction: Allow the mixture to stir at room temperature overnight (12-18 hours).

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

-

Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Aqueous Workup: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and then brine to remove triethylamine salts and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl (2-bromothiazol-5-yl)carbamate.

Application in Medicinal Chemistry: A Strategic Intermediate

The primary utility of this compound lies in its capacity for orthogonal synthesis. The C-Br bond is reactive towards palladium-catalyzed cross-coupling, while the N-Boc group is stable to these conditions but labile to acid. This allows for a two-stage diversification strategy.

Strategy: Suzuki Coupling followed by Deprotection

A common application is the Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 2-position, followed by the deprotection of the Boc group to reveal the 5-amino group for subsequent reactions (e.g., amidation).[6][7][8] This strategy is frequently employed in the synthesis of kinase inhibitors, where a substituted (hetero)aryl group at C2 provides key interactions in the ATP-binding pocket of the enzyme, and the C5-substituent modulates solubility and targets other regions of the protein.[2][9]

Synthetic Pathway Diagram

Caption: Strategic use in multi-step synthesis via Suzuki coupling and deprotection.

Representative Protocol: Suzuki-Miyaura Coupling

Reagents & Equipment:

-

tert-Butyl (2-bromothiazol-5-yl)carbamate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Schlenk flask or microwave vial, inert atmosphere setup

Procedure:

-

Inert Setup: To a Schlenk flask, add tert-butyl (2-bromothiazol-5-yl)carbamate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the anhydrous solvent mixture via syringe. Degas the resulting solution by bubbling with argon for 15-20 minutes.[10]

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (3-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[10]

-

Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography to yield the 2-arylthiazole product.

Quality Control and Characterization

Verification of the compound's identity and purity is essential. Commercial suppliers typically provide a Certificate of Analysis with data from the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure. The ¹H NMR should show a characteristic singlet for the thiazole proton, a singlet for the nine tert-butyl protons, and a broad singlet for the N-H proton.

-

Mass Spectrometry (MS): LC-MS will confirm the molecular weight (m/z for [M+H]⁺ ≈ 280/282, showing the characteristic isotopic pattern for bromine).

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the compound, typically reported as a percentage (e.g., >97%).[3][11]

Safety and Handling

tert-Butyl (2-bromothiazol-5-yl)carbamate should be handled with appropriate safety precautions in a chemical fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

References

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Org. Synth. 2007, 84, 101. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental Procedures. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Org. Synth. 1966, 46, 13. Retrieved from [Link]

- Google Patents. (2008). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

-

LookChem. (n.d.). tert-Butyl(2-bromothiazol-5-yl)carbamate CAS NO.1094070-77-5. Retrieved from [Link]

-

Pittelkow, M. et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

SciSpace. (1987). A Convenient Synthesis of tert-Butyl-N-(2-bromoethyl)carbamate. Retrieved from [Link]

-

National Institutes of Health. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

-

National Institutes of Health. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Retrieved from [Link]

-

ScienceDirect. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl (2-bromothiazol-5-yl)carbamate | 1094070-77-5 [sigmaaldrich.com]

- 4. tert-Butyl(2-bromothiazol-5-yl)carbamate, CasNo.1094070-77-5 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1094070-77-5 | tert-Butyl (2-bromothiazol-5-yl)carbamate | Bromides | Ambeed.com [ambeed.com]

Spectroscopic Characterization of tert-Butyl (2-bromothiazol-5-yl)carbamate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for tert-Butyl (2-bromothiazol-5-yl)carbamate, a key intermediate in the development of various pharmaceutically active compounds. The structural elucidation of such molecules is paramount for ensuring the integrity of research and development pipelines. Herein, we present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, grounded in established analytical principles. This guide is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

Introduction to tert-Butyl (2-bromothiazol-5-yl)carbamate

tert-Butyl (2-bromothiazol-5-yl)carbamate (C₈H₁₁BrN₂O₂S) is a heterocyclic compound featuring a thiazole ring, a versatile scaffold in medicinal chemistry known for its presence in a wide array of bioactive molecules. The strategic placement of a bromine atom at the 2-position and a Boc-protected amine at the 5-position makes it a valuable building block for further chemical modifications, such as cross-coupling reactions. Accurate and thorough spectroscopic characterization is the cornerstone of its use in complex synthetic pathways, ensuring purity, confirming identity, and guiding subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For tert-Butyl (2-bromothiazol-5-yl)carbamate, both ¹H and ¹³C NMR are essential for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring the ¹H NMR spectrum is as follows:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard and the chemical shift scale is calibrated to its signal at 0.00 ppm.

-

Instrumentation: The spectrum is recorded on a 400 MHz (or higher) spectrometer.

-

Data Acquisition: A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.

Caption: General workflow for ¹H NMR analysis.

Data and Interpretation

The ¹H NMR spectrum of tert-Butyl (2-bromothiazol-5-yl)carbamate is expected to show three distinct signals.

| Signal | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration | Assignment |

| 1 | ~7.6 | Singlet (s) | 1H | Thiazole H-4 |

| 2 | ~7.0 (broad) | Singlet (s) | 1H | N-H |

| 3 | ~1.5 | Singlet (s) | 9H | -C(CH₃)₃ |

Table 1: ¹H NMR Data for tert-Butyl (2-bromothiazol-5-yl)carbamate.

-

Thiazole Proton (H-4): The lone proton on the thiazole ring is expected to appear as a sharp singlet in the aromatic region, estimated around 7.6 ppm. Its deshielded nature is due to the electronegativity of the adjacent sulfur and nitrogen atoms and the aromatic ring current.

-

Amine Proton (N-H): The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group give rise to a strong singlet signal in the aliphatic region, typically around 1.5 ppm. This characteristic signal is a clear indicator of the Boc protecting group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR

The protocol is similar to that for ¹H NMR, but with a proton-decoupled acquisition mode to ensure that each unique carbon atom appears as a single line.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often preferred.

-

Instrumentation: The spectrum is recorded on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted Data and Interpretation

While an experimental spectrum was not available for direct analysis, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~152 | C=O (Carbamate) |

| 2 | ~145 | Thiazole C-5 |

| 3 | ~138 | Thiazole C-2 |

| 4 | ~120 | Thiazole C-4 |

| 5 | ~82 | -C (CH₃)₃ |

| 6 | ~28 | -C(C H₃)₃ |

Table 2: Predicted ¹³C NMR Data for tert-Butyl (2-bromothiazol-5-yl)carbamate.

-

Carbonyl Carbon: The carbamate carbonyl carbon is expected at the most downfield position (~152 ppm).

-

Thiazole Carbons: The carbon atom attached to the bromine (C-2) is expected to be significantly deshielded. The carbon bearing the carbamate group (C-5) would also be downfield, while the C-4 carbon would appear further upfield.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 82 ppm, and the three equivalent methyl carbons will appear as a strong signal around 28 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The solution is infused into an ESI source coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

-

Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Caption: Workflow for ESI Mass Spectrometry analysis.

Calculated Data and Interpretation

The key information from mass spectrometry is the accurate mass of the molecular ion. Due to the presence of bromine, a characteristic isotopic pattern is expected.

| Ion | Calculated Monoisotopic Mass (m/z) |

| [C₈H₁₁⁷⁹BrN₂O₂S+H]⁺ | 278.9803 |

| [C₈H₁₁⁸¹BrN₂O₂S+H]⁺ | 280.9782 |

Table 3: Calculated High-Resolution Mass Spectrometry Data.

The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) will result in two prominent peaks for the protonated molecular ion, separated by approximately 2 m/z units and having nearly equal intensity. The observation of this isotopic pattern, along with the accurate mass measurement matching the calculated value to within a few parts per million (ppm), provides unambiguous confirmation of the elemental formula.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method.

-

Instrument Background: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The IR spectrum is recorded.

Predicted Data and Interpretation

Based on the functional groups present in tert-Butyl (2-bromothiazol-5-yl)carbamate, the following characteristic absorption bands are expected.

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Carbamate |

| ~2980 | C-H Stretch (sp³) | tert-Butyl |

| ~1710 | C=O Stretch | Carbamate |

| ~1550 | N-H Bend | Carbamate |

| ~1250, ~1160 | C-O Stretch | Carbamate |

Table 4: Predicted IR Absorption Frequencies.

-

N-H Stretch: A peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate.

-

C-H Stretches: Absorptions around 2980 cm⁻¹ are due to the C-H stretching of the tert-butyl group.

-

C=O Stretch: A strong absorption band around 1710 cm⁻¹ is a key indicator of the carbamate carbonyl group.

-

N-H Bend: The N-H bending vibration is expected around 1550 cm⁻¹.

-

C-O Stretches: The C-O stretching vibrations of the carbamate group will appear in the fingerprint region, typically as strong bands around 1250 and 1160 cm⁻¹.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of tert-Butyl (2-bromothiazol-5-yl)carbamate. The ¹H NMR spectrum confirms the presence and connectivity of the thiazole, N-H, and tert-butyl protons. While experimental ¹³C NMR, MS, and IR data were not directly available, predictions based on established principles and data from analogous structures, along with calculated mass data, provide a robust and reliable characterization. This detailed spectroscopic guide serves as a critical reference for scientists utilizing this important chemical intermediate, ensuring the quality and integrity of their research and development efforts.

References

A Technical Guide to the Reactivity of the Bromine Atom in 2-Bromothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional organic materials.[1][2][3] The functionalization of this heterocycle is paramount for developing new molecular entities with tailored properties. 2-Bromothiazole serves as a versatile and crucial building block, where the bromine atom at the C2 position acts as a synthetic handle for a wide array of chemical transformations. This guide provides an in-depth analysis of the reactivity of this C2-bromine, focusing on the mechanistic principles and practical applications of key reaction classes, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange. By synthesizing technical details with field-proven insights, this document aims to equip researchers with the knowledge to strategically and effectively utilize 2-bromothiazole derivatives in their synthetic endeavors.

Introduction: The Strategic Importance of the C2 Position

The thiazole nucleus is an electron-deficient heteroaromatic system. The electronegativity of the nitrogen and sulfur atoms influences the electron density distribution around the ring, making specific positions susceptible to different types of chemical attack. The C2 position, situated between the sulfur and nitrogen atoms, is particularly electron-deficient. This inherent electronic property makes the C2-bromine an excellent leaving group and activates this position for several critical bond-forming reactions.

The reactivity of the thiazole ring can be further modulated by the presence of other substituents. Electron-donating groups can increase the ring's nucleophilicity, while electron-withdrawing groups enhance its electrophilicity.[1][4][5] Understanding these electronic effects is crucial for predicting reactivity and optimizing reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of 2-bromothiazole. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron species and an organic halide, is a cornerstone of modern organic synthesis.[7][8] For 2-bromothiazole, this reaction provides a direct route to 2-aryl, 2-heteroaryl, or 2-vinylthiazoles, which are common motifs in pharmacologically active molecules.[9]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7][8][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 2-bromothiazole, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step requires activation by a base.[8][11]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Synthesis of 2-Phenylthiazole

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

-

Causality: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst that is effective for a wide range of substrates. For more challenging or sterically hindered substrates, catalysts with more specialized ligands like SPhos or XPhos may offer better yields.[12]

-

-

Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

-

Causality: The biphasic solvent system is crucial. Toluene solubilizes the organic components and the catalyst, while water dissolves the inorganic base, facilitating the transmetalation step.

-

-

Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking 2-bromothiazole to a terminal alkyne. This reaction is invaluable for creating extended π-conjugated systems used in materials science and as precursors for more complex heterocyclic syntheses.

Mechanistic Insight: This reaction uniquely involves a dual catalytic system of palladium and copper(I).

-

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the 2-bromothiazole to Pd(0) and reductive elimination to form the product.[13]

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.[14][13]

Field-Proven Protocol: Synthesis of 2-(Phenylethynyl)thiazole

-

Setup: To a dry Schlenk tube under argon, add 2-bromothiazole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

-

Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) followed by triethylamine (Et₃N, 3.0 mmol). Finally, add phenylacetylene (1.1 mmol) via syringe.

-

Causality: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent. The use of a copper co-catalyst allows the reaction to proceed under milder conditions, often at room temperature.[14][15] Copper-free conditions have been developed to avoid issues with homocoupling of the alkyne, but may require stronger bases or more specialized ligands.[16]

-

-

Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor progress by TLC.

-

Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.[13] Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

For the synthesis of 2-aminothiazole derivatives, the Buchwald-Hartwig amination is the method of choice.[6] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and carbamates, overcoming the limitations of classical methods.[17]

Mechanistic Insight: The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to form the C-N bond.[6][18]

-

Key Consideration: The choice of ligand and base is critical and highly interdependent. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, while strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are needed to deprotonate the amine.[18][19]

Metal-Halogen Exchange

Metal-halogen exchange is a powerful, albeit sensitive, method for converting the C-Br bond into a highly nucleophilic C-Li or C-Mg bond.[20] This transforms the electrophilic C2 carbon of 2-bromothiazole into a potent nucleophile, which can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides).

Mechanism and Causality: The reaction is typically performed at very low temperatures (-78 °C) using an organolithium reagent like n-butyllithium (n-BuLi).[20] The exchange is a kinetically controlled process, driven by the formation of the more stable organolithium species.[20][21] The C2-proton of thiazole is acidic, but bromine-lithium exchange is generally much faster than deprotonation at low temperatures.

-

Critical Consideration: The resulting 2-lithiothiazole is highly reactive and thermally unstable. It must be generated and used in situ at low temperatures to prevent decomposition or side reactions. For substrates with acidic protons (e.g., -OH, -NH₂), a combination of a Grignard reagent (to deprotonate) and an organolithium (for exchange) can be a successful strategy.[22]

Caption: A typical workflow for a metal-halogen exchange and electrophilic trap.

Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling for C-Br bonds, Nucleophilic Aromatic Substitution (SNAr) can be a viable pathway under certain conditions, particularly with strong nucleophiles. The electron-deficient nature of the thiazole ring facilitates this reaction.

Mechanistic Insight: The SNAr reaction proceeds via an addition-elimination mechanism.[23]

-

Addition: The nucleophile attacks the C2 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring.

The rate-determining step is the initial nucleophilic attack, as it involves the temporary loss of aromatic stabilization.[23] Therefore, the reaction is favored by:

-

Strong nucleophiles (e.g., thiolates, alkoxides).

-

The presence of additional electron-withdrawing groups on the thiazole ring.

-

Polar aprotic solvents (e.g., DMF, DMSO) that can stabilize the charged intermediate.

Data Summary & Comparative Analysis

| Reaction Type | Bond Formed | Key Reagents | Core Strengths | Key Limitations |

| Suzuki-Miyaura | C-C (sp²-sp²) | Pd Catalyst, Boronic Acid, Base | Excellent functional group tolerance; vast commercial availability of reagents. | Potential for boronic acid homocoupling[7]; residual palladium contamination. |

| Sonogashira | C-C (sp²-sp) | Pd/Cu Catalysts, Terminal Alkyne, Amine Base | Mild conditions; direct route to alkynes.[14] | Requires anhydrous/anaerobic conditions; risk of alkyne homocoupling (Glaser coupling). |

| Buchwald-Hartwig | C-N | Pd Catalyst, Amine, Strong Base | Broadest scope for amine partners; essential for aryl amine synthesis.[6][17] | Requires expensive, specialized ligands; sensitive to air and moisture. |

| Metal-Halogen | C-C, C-Heteroatom | Organolithium Reagent, Electrophile | Rapid formation of a strong nucleophile; access to unique substitutions. | Requires cryogenic temperatures (-78°C); intolerant of acidic protons.[24] |

| SNAr | C-Nu | Strong Nucleophile | Transition-metal-free; cost-effective. | Limited to strong nucleophiles; C-Br less reactive than C-F in SNAr.[25] |

Conclusion

The bromine atom at the C2 position of the thiazole ring is a synthetically versatile handle, enabling a diverse portfolio of chemical transformations. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, represent the most robust and widely applicable methods for functionalization, offering unparalleled scope and control. For transformations requiring a reversal of polarity, metal-halogen exchange provides a powerful, albeit operationally demanding, alternative. By understanding the underlying mechanisms and the key parameters governing each reaction class, researchers can strategically leverage 2-bromothiazole derivatives to accelerate the discovery and development of novel chemical entities in medicine and materials science.

References

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. [Link]

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (n.d.). MDPI. [Link]

-

Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones. (2019). ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]

-

Sonogashira Coupling. (n.d.). NROChemistry. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). MDPI. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). ResearchGate. [Link]

-

Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (2019). RSC Publishing. [Link]

-

Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

-

C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate and... (n.d.). ResearchGate. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination. (2021). Chemistry LibreTexts. [Link]

-

Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2002). ResearchGate. [Link]

-

Metal–halogen exchange. (n.d.). Wikipedia. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). PubMed Central. [Link]

-

A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (2018). Uptodate Research Publication. [Link]

-

Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. (2016). RSC Publishing. [Link]

-

A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). ResearchGate. [Link]

-

Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. (2002). PubMed. [Link]

-

Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2021). PubMed Central. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). PubMed Central. [Link]

-

nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? (n.d.). Chemistry Stack Exchange. [Link]

-

Nucleophilic Aromatic Substitution (NAS). (n.d.). Khan Academy. [Link]

-

Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

-

Chemistry of the thiazoles. (1953). Indian Academy of Sciences. [Link]

-

Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (1983). Indian Academy of Sciences. [Link]

-

Halogen-Metal Exchange Reactions on Substituted Dibromobenzenes. (1991). University of Illinois. [Link]

-

Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.). Semantic Scholar. [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Khan Academy [khanacademy.org]

- 24. ideals.illinois.edu [ideals.illinois.edu]

- 25. youtube.com [youtube.com]

The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Modern Thiazole Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its synthesis, particularly for complex and polyfunctionalized derivatives, presents significant challenges related to the management of reactive functional groups. This technical guide provides an in-depth analysis of the tert-butoxycarbonyl (Boc) protecting group's critical role in navigating these challenges. As a Senior Application Scientist, this guide moves beyond simple procedural listings to explain the underlying chemical principles, strategic considerations, and field-proven protocols that enable researchers to leverage the Boc group for efficient and selective thiazole synthesis. We will explore the mechanisms of protection and deprotection, its application in cornerstone reactions like the Hantzsch synthesis, and advanced strategies for its use in complex molecular architectures, providing a comprehensive resource for professionals in drug discovery and chemical development.

Introduction: The Thiazole Moiety and the Imperative for Amine Protection

The Significance of the Thiazole Core in Medicinal Chemistry

The thiazole nucleus is a fundamental building block in a vast array of biologically active molecules, including antibiotics, anti-inflammatory agents, and anti-cancer drugs.[1][4] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, engaging in critical hydrogen bonding and π-stacking interactions with biological targets.[2][3] The development of robust and versatile synthetic routes to access novel thiazole derivatives is therefore a central focus in pharmaceutical research and development.[5]

The Challenge: Reactivity of Amine Functionalities in Thiazole Precursors

Many essential precursors for thiazole synthesis, such as thioamides and aminothiazoles, contain highly nucleophilic and basic amine groups.[6] Unchecked, these amines can lead to a host of undesirable side reactions, including self-condensation, acylation, or reaction with electrophilic reagents intended for other parts of the molecule. This lack of chemoselectivity can drastically reduce reaction yields, complicate purification, and ultimately derail a synthetic campaign.[6] To achieve precise chemical transformations, the temporary masking, or "protection," of these amine groups is not just beneficial—it is often mandatory.[7]

Introduction to the tert-Butoxycarbonyl (Boc) Group: A Chemist's Tool of Choice

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis.[8][9] Its popularity is rooted in a powerful combination of attributes:

-

Ease of Installation: It can be readily introduced under mild conditions.[10]

-

Robust Stability: It is inert to a wide range of reagents, including nucleophiles, bases, and conditions for catalytic hydrogenation.[8][11]

-

Facile Removal: It can be cleaved cleanly and selectively under specific acidic conditions.[10][12]

This unique profile allows chemists to perform a sequence of reactions on other parts of a molecule with high fidelity before liberating the amine at the desired stage.[9]

Core Principles: Mechanism and Orthogonality

A deep understanding of the Boc group's reaction mechanisms is fundamental to its effective application. The causality behind its stability and lability dictates its strategic deployment in a synthetic route.

Mechanism of N-Boc Protection

The most common method for installing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[9][13] The reaction proceeds via a straightforward nucleophilic acyl substitution. The amine's lone pair attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate then collapses, eliminating tert-butoxide and forming the stable carbamate product. The tert-butoxide is typically neutralized by a proton source or can deprotonate the newly formed carbamate's N-H, which is then protonated during workup. The formation of gaseous carbon dioxide provides a strong thermodynamic driving force for the reaction.[13]

Mechanism of N-Boc Deprotection

The removal of the Boc group is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12][14] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen. This protonation weakens the C-O bond, facilitating the departure of the highly stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates, releasing gaseous carbon dioxide and the free amine, which is typically protonated under the acidic conditions to form an ammonium salt.[13][15]

Orthogonality: The Key to Selective Transformations

In complex synthesis, multiple protecting groups are often used. Orthogonal protection is a strategy where each protecting group can be removed by a specific set of reagents without affecting the others.[13] The Boc group is a cornerstone of this strategy due to its unique acid lability. It is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis conditions used to remove the Cbz (benzyloxycarbonyl) group.[13] This orthogonality provides chemists with precise control over the synthetic sequence.

| Protecting Group | Deprotection Conditions | Orthogonal To |

| Boc (tert-Butoxycarbonyl) | Strong Acid (TFA, HCl)[12] | Base (piperidine), Hydrogenolysis (H₂, Pd/C) |

| Fmoc (Fluorenylmethoxycarbonyl) | Base (e.g., Piperidine)[13] | Strong Acid (TFA), Hydrogenolysis (H₂, Pd/C) |

| Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂, Pd/C), Strong Acid[13] | Base (piperidine) |

| Alloc (Allyloxycarbonyl) | Pd(0) Catalysis[13] | Strong Acid (TFA), Base (piperidine) |

Application in Key Thiazole Synthesis Routes

The Boc group is instrumental in several foundational methods for constructing and functionalizing the thiazole ring.

The Hantzsch Thiazole Synthesis with Boc-Protected Precursors

The Hantzsch thiazole synthesis, first reported in 1887, is a classic and reliable method for forming the thiazole ring by reacting an α-haloketone with a thioamide.[16][17] When the desired product is a 2-aminothiazole, the reaction typically uses thiourea. However, if the amine on the thioamide starting material requires protection to prevent side reactions or to be revealed later in the synthesis, a Boc-protected thioamide is an excellent substrate.[16]

The use of a Boc-protected thioamide, such as Boc-d-alanine thioamide, allows for the construction of the thiazole ring while keeping the amine masked. This protected intermediate can then be carried through subsequent steps before a final deprotection step.[16]

Post-Synthetic Modification of the Thiazole Ring

The Boc group is also invaluable for functionalizing a pre-formed thiazole ring.

-

Directed Ortho-Metalation: The Boc group can act as a directed metalation group. For instance, a Boc-protected aminothiazole can direct lithiation to a specific adjacent position on the ring, enabling the precise introduction of new substituents like halogens or other electrophiles.[18]

-

Protecting Exocyclic Amines: In the synthesis of complex peptidomimetics or drug candidates, a 2-aminothiazole core might need to be coupled with a carboxylic acid.[19] Protecting the exocyclic amine with a Boc group prevents it from interfering with peptide coupling reagents (e.g., HCTU, HOBt) and ensures that amide bond formation occurs at the desired location. The Boc group can then be removed to reveal the free amine for further modification.[19]

Field-Proven Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and clarity. Monitoring reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical for success.

Protocol 1: General Procedure for N-Boc Protection of an Amino Precursor

This protocol is adapted from standard procedures for the N-tert-butyloxycarbonylation of amines.[11][20]

Objective: To protect a primary or secondary amine with the Boc group using Boc anhydride.

Materials:

-

Amine Substrate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

-

Base (e.g., Triethylamine (TEA), NaOH, or NaHCO₃)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)

Procedure:

-

Dissolve the amine substrate (1.0 eq) in the chosen solvent (e.g., DCM).

-

Add a suitable base, such as triethylamine (1.5 eq).

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise or as a solution in the same solvent at room temperature or 0 °C.

-

Stir the reaction mixture at room temperature for 3-12 hours.[20] Monitor the disappearance of the starting material by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

| Parameter | Typical Conditions | Causality/Insight |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Highly effective, commercially available, and byproducts are easily removed. |

| Base | TEA, DIPEA, NaHCO₃, NaOH | Neutralizes the acidic byproduct, driving the reaction to completion. Choice depends on substrate solubility and stability. |

| Solvent | DCM, THF, Dioxane, Acetonitrile | Chosen based on the solubility of the starting amine. Anhydrous conditions are often preferred. |

| Temperature | 0 °C to Room Temperature | The reaction is often exothermic. Starting at 0 °C helps control the reaction rate, especially on a large scale. |

Protocol 2: Acid-Catalyzed Deprotection of a Boc-Protected Thiazole Intermediate

This protocol outlines the standard method for Boc cleavage using TFA.[12][13][19]

Objective: To remove the Boc protecting group to liberate the free amine.

Materials:

-

Boc-Protected Substrate (1.0 eq)

-

Trifluoroacetic Acid (TFA) (10-50% v/v in DCM, or neat)

-

Scavenger (optional, e.g., anisole, triisopropylsilane (TIS))

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected substrate (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

(Optional but recommended) If the substrate contains sensitive functionalities (e.g., tryptophan), add a scavenger like anisole or TIS (5% v/v) to trap the liberated t-butyl cation.[10]

-

Slowly add trifluoroacetic acid (TFA) (e.g., 10 equivalents or as a 20-50% solution in DCM).[19] Vigorous gas (CO₂) evolution is expected.

-

Stir the reaction at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for 1-4 hours.[12] Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

To ensure complete removal of residual acid, azeotrope the residue with toluene (3 x 10 mL).[13]

-

The product is often obtained as a TFA salt. For the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ or another mild base until the aqueous layer is basic.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 3: Hantzsch Synthesis using a Boc-Protected Thioamide

This procedure is a conceptual adaptation based on published Hantzsch syntheses involving protected precursors.[16]

Objective: To construct a Boc-protected aminothiazole from a Boc-protected thioamide and an α-haloketone.

Materials:

-

Boc-protected thioamide (e.g., N-Boc-alaninethioamide) (1.0 eq)

-

α-haloketone (e.g., ethyl bromopyruvate) (1.0 - 1.2 eq)

-

Base (e.g., KHCO₃ or NaHCO₃)

-

Solvent (e.g., Dimethoxyethane (DME), Ethanol)

Procedure:

-

Dissolve the Boc-protected thioamide (1.0 eq) in the chosen solvent (e.g., DME) and cool the mixture (e.g., to 0 °C or -15 °C).

-

Add a mild base such as KHCO₃ (2-3 eq) and stir vigorously.[16]

-

Slowly add the α-haloketone (1.1 eq) to the suspension.

-

Allow the reaction to stir at a low temperature for 30 minutes, then warm to room temperature and stir for an additional 1-12 hours. Monitor progress by TLC.

-